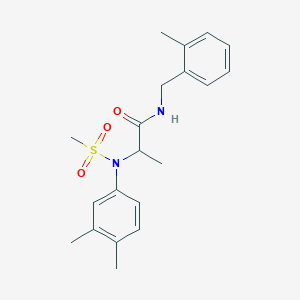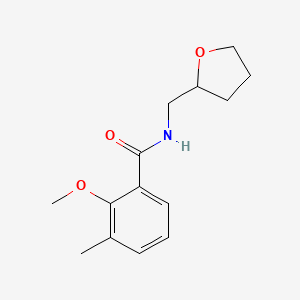
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
説明
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, also known as DMSA-NMe, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
作用機序
The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inducing apoptosis. It has also been suggested that N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide may act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to be well-tolerated in animal models, with no significant adverse effects observed. In addition, studies have suggested that N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide may have antioxidant properties, which could potentially contribute to its beneficial effects in various diseases.
実験室実験の利点と制限
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide for lab experiments is its high yield and purity, which makes it easy to obtain and work with. In addition, its low toxicity and well-tolerated nature in animal models make it a safe and reliable compound for research purposes.
However, one of the limitations of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results and design future studies.
将来の方向性
There are several future directions for the study of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide. One potential area of research is in the development of new cancer therapies. Further studies are needed to elucidate the mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide and identify potential targets for cancer treatment.
Another area of research is in the development of new antimicrobial agents. Studies have shown that N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide exhibits potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents.
Finally, further studies are needed to explore the potential antioxidant properties of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide and its potential applications in various diseases associated with oxidative stress.
Conclusion
In conclusion, N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in various fields of scientific research.
科学的研究の応用
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
In addition, N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its antibacterial and antifungal properties. It has been found to exhibit potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-10-11-19(12-16(14)3)22(26(5,24)25)17(4)20(23)21-13-18-9-7-6-8-15(18)2/h6-12,17H,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKERVFZWBUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethylphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4194188.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B4194199.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide](/img/structure/B4194212.png)
![2-{[4-(acetylamino)benzoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4194215.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4194219.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4194224.png)


![methyl {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B4194246.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B4194249.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4194260.png)
![4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B4194279.png)